molecular formula C12H12N2O4 B8186161 2-Amino-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid methyl ester

2-Amino-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid methyl ester

Cat. No.: B8186161
M. Wt: 248.23 g/mol
InChI Key: WCNPIOJTJDZBFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid methyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isoindole ring, which is known for its stability and reactivity in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid methyl ester typically involves multiple steps. One common method starts with the preparation of the isoindole ring, followed by the introduction of the amino and propionic acid methyl ester groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and efficiency, often involving continuous flow chemistry techniques to maintain consistent reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction allows for the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to ensure the reactions proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

2-Amino-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Amino-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid methyl ester exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid: This compound is similar but lacks the methyl ester group.

    2-Amino-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butanoic acid methyl ester: This compound has a butanoic acid group instead of a propionic acid group.

Uniqueness

What sets 2-Amino-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid methyl ester apart is its specific combination of functional groups, which provides unique reactivity and binding properties. This makes it particularly valuable in applications where precise molecular interactions are required.

Properties

IUPAC Name

methyl 2-amino-3-(1,3-dioxoisoindol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-18-12(17)9(13)6-14-10(15)7-4-2-3-5-8(7)11(14)16/h2-5,9H,6,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNPIOJTJDZBFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CN1C(=O)C2=CC=CC=C2C1=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.